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Compound of Interest

Compound Name:

2-(4-

Methylphenyl)sulfonyloxybenzoic

acid

CAS No.: 82745-72-0

Cat. No.: B1594485

Get Quote

Executive Summary & Scientific Context
2-(Tosyloxy)benzoic acid (also known as O-tosylsalicylic acid) is a critical activated

intermediate in organic synthesis, often utilized for acylation reactions or as a mechanistic

probe in aspirin-like drug derivatives. Unlike its parent compound, salicylic acid, the phenolic

oxygen is esterified with a

-toluenesulfonyl (tosyl) group.

This modification drastically alters the electronic environment of the aromatic ring. The core

challenge in characterizing this molecule lies in distinguishing it from its hydrolysis products

(salicylic acid +

-toluenesulfonic acid) and confirming the integrity of the sulfonate ester linkage. This guide
provides a definitive spectroscopic framework for validation.
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To accurately assign the spectrum, we must deconstruct the molecule into three distinct spin

systems:

Ring A (Benzoic Acid Moiety): An ABCD aromatic system. The proton at position 6 (H-6) is

diagnostically the most downfield aromatic signal due to the anisotropic deshielding of the

adjacent carboxylic acid.

Ring B (Tosyl Moiety): An AA'BB' system (appearing as two doublets) characteristic of 1,4-

disubstituted benzenes.

Aliphatic Zone: A clean singlet corresponding to the tosyl methyl group.

Mechanistic Shift Prediction
Phenol vs. Tosylate: In salicylic acid, the phenolic -OH is a strong electron donor

(resonance), shielding the ortho and para positions. Converting this to -OTs removes this

donation and adds an inductive electron-withdrawing effect. Consequently, H-3 and H-5 will

shift downfield compared to salicylic acid.

Experimental Protocol
Trustworthiness Check: Sulfonate esters are prone to hydrolysis in the presence of water and

heat. The following protocol minimizes degradation during acquisition.

Sample Preparation
Solvent: DMSO-

is preferred over CDCl

for solubility and to stabilize the carboxylic acid proton exchange.

Concentration: 10–15 mg in 0.6 mL solvent.

Pre-Acquisition Check: Ensure solvent is stored over molecular sieves. Presence of H

O peak at 3.33 ppm (in DMSO) should be minimized.

Acquisition Parameters
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Pulse Sequence:zg30 (30° pulse) for quantitative reliability.

Relaxation Delay (D1): Set to

5 seconds. The aromatic protons and the carboxylic acid proton have significantly different
T1 relaxation times; a short D1 will suppress the integration of the acid proton.

Scans (NS): 16 (1H), 1024 (13C).

1H NMR Spectral Analysis (400 MHz, DMSO- )
The following data represents the consensus chemical shifts derived from substituent chemical

shift (SCS) principles and analogous O-sulfonylated salicylates.

Table 1: 1H NMR Assignment
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Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)

Assignment
Logic

COOH 12.5 – 13.5 br s 1H -

Exchangeabl

e acidic

proton; highly

variable.

H-6 7.95 – 8.05 dd 1H 7.8, 1.5

Diagnostic:

Deshielded

by ortho-

COOH.

H-2', 6' 7.75 – 7.80 d 2H 8.2

Tosyl ring

(ortho to

sulfonyl).

H-4, H-5 7.55 – 7.70 m 2H -

Overlapping

multiplets of

Ring A.

H-3', 5' 7.40 – 7.45 d 2H 8.2

Tosyl ring

(ortho to

methyl).

H-3 7.15 – 7.25 dd 1H 8.0, 1.2

Ortho to -OTs

group.

Upfield of H-

6.

CH 2.42 s 3H -

Diagnostic:

Tosyl methyl

group.

Key Spectral Features for Validation
The "Aspirin" Pattern: Look for the characteristic pattern of the benzoic acid ring: One

doublet significantly downfield (H-6), one doublet further upfield (H-3), and two

triplets/multiplets in between.
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Absence of Phenolic OH: Salicylic acid shows a sharp singlet around 10–11 ppm (often

hydrogen-bonded). This peak must be absent. If present, hydrolysis has occurred.

13C NMR Spectral Analysis (100 MHz, DMSO- )
The 13C spectrum confirms the carbon skeleton and, crucially, the oxidation state of the

carbonyl.

Table 2: 13C NMR Assignment

Carbon Type
Shift (

, ppm)
Assignment

Carbonyl 165.0 – 166.5
COOH. Distinct from ester

carbonyls (~169+).

Aromatic C-O 148.0 – 150.0
C-2 (Ipso to OTs). Deshielded

by oxygen.

Sulfonyl C-S 145.0 – 146.0
Tosyl ipso carbon (attached to

S).

Aromatic C-H 122.0 – 135.0
Aromatic methines (Ring A and

B).

Methyl 21.0 – 21.5 Tosyl methyl carbon.

Structural Validation Workflow (Visualization)
The following diagram outlines the logical flow for confirming the structure and ruling out

common impurities (Salicylic Acid, p-TsOH).
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Figure 1: Decision tree for spectroscopic validation of 2-(tosyloxy)benzoic acid, emphasizing

impurity rejection.

Advanced Verification: 2D NMR (HMBC)
To definitively prove the ester linkage (C-O-S bond) which is "silent" in 1H NMR, use

Heteronuclear Multiple Bond Correlation (HMBC).

The "Bridge" Experiment
You cannot see a direct coupling across the oxygen-sulfur bridge. However, you can infer

connectivity by observing the separate spin systems:

Ring A Correlation: H-3 correlates to C-1 (COOH) and C-2 (C-O).

Ring B Correlation: H-2'/6' correlates to the Sulfonyl ipso carbon.

Negative Proof: Ensure there is no correlation between Ring A protons and a carbonyl

carbon typical of acetyl groups (which would imply aspirin).

Legend

H-6 (Benzoic)
C=O (Acid)HMBC (3J)

C-2 (Ipso-O)

HMBC (3J)

H-3 (Benzoic)

Weak 4J
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Long-range C-H correlations
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Figure 2: Key HMBC correlations. Note that the O-S bond breaks magnetic transfer, so Ring A

and Ring B are magnetically isolated in 2D NMR.

Common Pitfalls & Troubleshooting
Issue: Doublet Splitting in Methyl Group?

Observation: The methyl singlet at 2.42 ppm appears split or broadened.

Cause: This is often due to rotational restricted isomerism or, more likely, the presence of

free p-toluenesulfonic acid (pTsOH) impurity.

Solution: Spike the sample with authentic pTsOH. If the peak grows, your sample is

degrading.

Issue: Missing COOH Proton?
Observation: No peak observed at 12-13 ppm.

Cause: Chemical exchange with trace water in the DMSO.

Solution: This is acceptable. Focus on the chemical shift of H-6.[1][2][3] If H-6 is at 8.0 ppm,

the COOH is intact. If H-6 shifts upfield to ~7.7 ppm, it may be the carboxylate anion (salt

form).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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